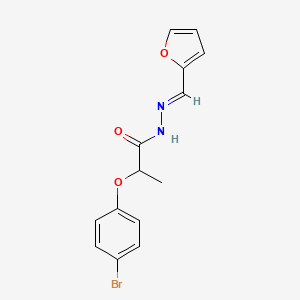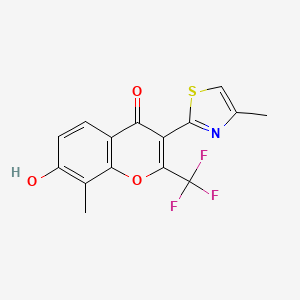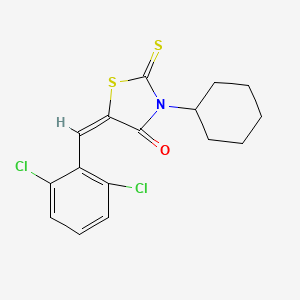![molecular formula C17H18N2O4 B11992876 Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle est un composé organique qui appartient à la classe des benzoates. Il se caractérise par la présence d'un groupe ester éthylique, d'un groupe méthoxyphényle et d'un groupe carbamoyle lié à un noyau benzoate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle implique généralement la réaction du 4-aminobenzoate d'éthyle avec l'isocyanate de 4-méthoxyphényle. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
En milieu industriel, la production de 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle peut impliquer l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité du processus, et le produit est soumis à des contrôles qualité rigoureux pour garantir sa pureté et sa constance.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier à la position benzylique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs tels que le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu).
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines ou des alcools.
Applications de recherche scientifique
Le 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique ou principe actif.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant certaines enzymes ou certains récepteurs, ce qui entraîne une cascade d'événements biochimiques qui aboutissent aux effets observés. Des études détaillées sont nécessaires pour élucider les cibles et les voies moléculaires exactes impliquées.
Applications De Recherche Scientifique
Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
4-aminobenzoate d'éthyle : Un précurseur dans la synthèse du 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle.
4-aminobenzoate de méthyle : Structure similaire mais avec un groupe ester méthylique au lieu d'un groupe ester éthylique.
4-[(4-méthylphényl)carbamoyl]amino]benzoate d'éthyle : Structure similaire avec un groupe méthyle au lieu d'un groupe méthoxy.
Unicité
Le 4-[(4-méthoxyphényl)carbamoyl]amino]benzoate d'éthyle est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut conférer des propriétés spécifiques qui le différencient d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H18N2O4 |
|---|---|
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
ethyl 4-[(4-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16(20)12-4-6-13(7-5-12)18-17(21)19-14-8-10-15(22-2)11-9-14/h4-11H,3H2,1-2H3,(H2,18,19,21) |
Clé InChI |
YLMMEGPKOWGIQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992805.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11992811.png)

![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)


![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)


